

Introduction: The Strategic Importance of 5-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Fluorosalicylic acid

CAS No.: 345-16-4

Cat. No.: B1208207

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5-Fluorosalicylic acid (5-FSA) is a key aromatic building block in modern medicinal chemistry and materials science. As a derivative of salicylic acid, it shares the foundational 2-hydroxybenzoic acid structure but is distinguished by the presence of a fluorine atom at the C5 position of the benzene ring. This single atomic substitution has profound implications, altering the molecule's electronic properties, acidity, and intermolecular interactions. For researchers and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is the bedrock upon which successful synthesis, formulation, and application are built.

The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, binding affinity, and bioavailability. 5-FSA serves as a critical precursor for active pharmaceutical ingredients (APIs), such as fluorinated deferasirox for treating chronic iron overload, and as a versatile chelating agent for the development of advanced sensors and fluorescent immunoassays.[1] This guide provides an in-depth analysis of the core physical properties of **5-Fluorosalicylic acid**, offering both validated data and the practical methodologies required to verify these parameters in a laboratory setting.

Core Physicochemical & Spectroscopic Data

A precise characterization of a compound's physical and spectral properties is fundamental to its application. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

General & Structural Properties

The foundational attributes of 5-FSA are summarized below. This data is essential for stoichiometric calculations, structural elucidation, and regulatory documentation.

Property	Value	Source(s)
Chemical Name	5-Fluoro-2-hydroxybenzoic acid	[1][2]
CAS Number	345-16-4	[1][3]
Molecular Formula	C ₇ H ₅ FO ₃	[1][3]
Molecular Weight	156.11 g/mol	[1][2][4]
Appearance	White to pale beige/light brown crystalline powder	[1][3]

Thermal & Solubility Properties

Thermal stability and solubility are critical determinants of a compound's viability for formulation and its behavior under various processing conditions.

Property	Value	Significance in Research & Drug Development	Source(s)
Melting Point	177 - 183 °C	A sharp melting point range is a primary indicator of sample purity. A broad or depressed range suggests the presence of impurities.[5]	[1][3]
Boiling Point	307.4 ± 27.0 °C (Predicted)	Indicates thermal stability at elevated temperatures; relevant for purification methods like sublimation or distillation under vacuum.	[3]
Water Solubility	Slightly soluble	Crucial for developing aqueous formulations and predicting dissolution behavior in physiological environments.	[3]
Methanol Solubility	Soluble	Provides an alternative solvent system for analysis, purification, and non-aqueous formulations.	
pKa	2.68 ± 0.10 (Predicted)	Governs the ionization state at different physiological pH values, directly impacting absorption,	[3]

distribution, and
receptor interaction.

Spectroscopic Profile

Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, essential for structural confirmation and quality control.

Technique	Key Features & Interpretation	Source(s)
^1H NMR	Spectra reveal the chemical environment of protons. Expected signals include aromatic protons (split by H-H and H-F coupling) and acidic protons from the hydroxyl and carboxylic acid groups.	[4]
^{13}C NMR	Provides information on the carbon skeleton. The fluorine substituent significantly influences the chemical shifts of adjacent carbon atoms.	[4]
Infrared (IR)	Characteristic peaks include a broad O-H stretch from the hydrogen-bonded carboxylic acid (approx. 2500-3500 cm^{-1}), a sharp C=O stretch (approx. 1650-1700 cm^{-1}), and C-F stretches.[4][6]	
UV-Vis	The UV absorption spectrum is used to quantify the compound and study its complexation with metals.[7]	

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing researchers with a reliable framework for confirming the physical properties of 5-FSA.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing the substance to melt at a lower temperature and over a wider range.

Methodology:

- **Sample Preparation:** Place a small amount of dry 5-FSA powder on a watch glass. Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder to a height of 2-3 mm.[\[8\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
- **Rapid Preliminary Run:** Heat the sample rapidly (10-15 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.
- **Accurate Determination:** Using a fresh sample, heat the block at a medium rate until the temperature is approximately 20 °C below the estimated melting point.[\[8\]](#)
- **Slow Heating Phase:** Reduce the heating rate to 1-2 °C per minute. A slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring accuracy.[\[9\]](#)[\[10\]](#)
- **Data Recording:** Record the temperature at which the first droplet of liquid appears (T_1). Continue heating slowly and record the temperature at which the last solid crystal liquefies (T_2).[\[8\]](#)
- **Reporting:** The melting point is reported as the range $T_1 - T_2$. For a pure sample of 5-FSA, this range should be narrow (e.g., 178-179 °C).

- Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Protocol 2: Qualitative Solubility Assessment

Understanding solubility is paramount for designing drug delivery systems and analytical methods. This protocol establishes a qualitative profile.

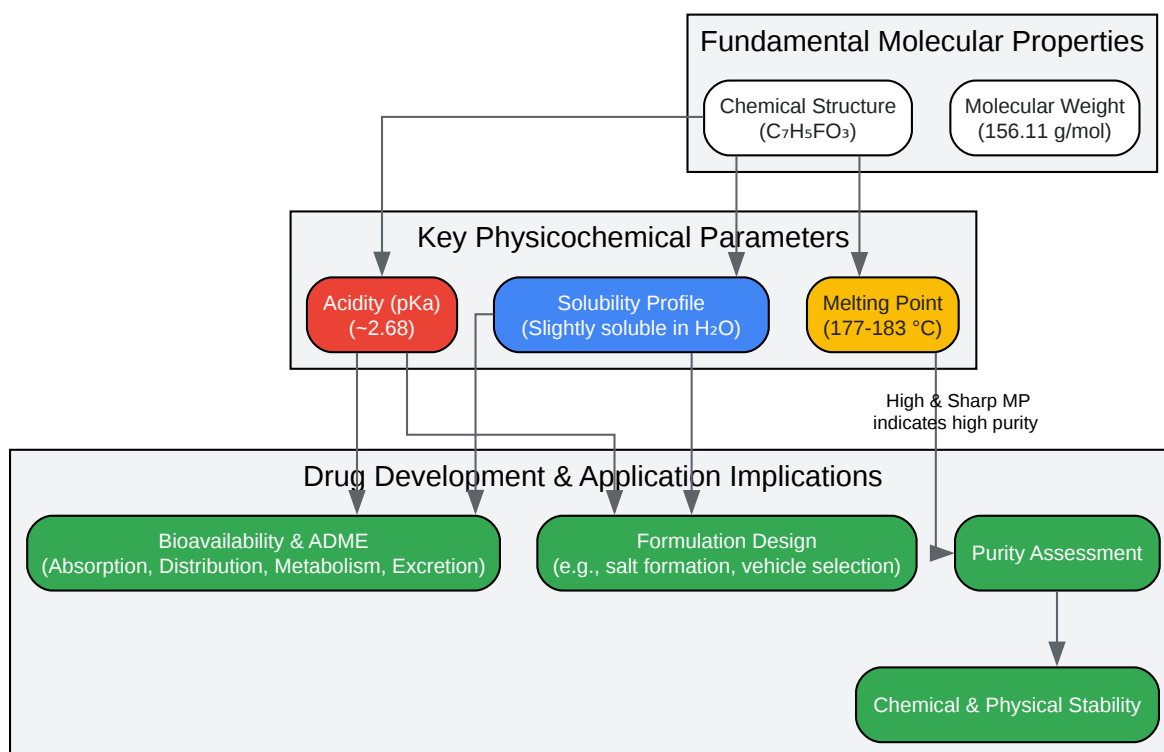
Methodology:

- Solvent Selection: Prepare labeled test tubes containing 1 mL of various solvents of interest (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
- Sample Addition: Add approximately 10 mg of 5-FSA to each test tube.
- Initial Observation: Observe if the solid dissolves immediately at room temperature.
- Agitation: Vortex or shake each tube vigorously for 30-60 seconds. Observe any changes in the amount of undissolved solid.
- Classification:
 - Soluble: The entire solid dissolves completely.
 - Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: No noticeable decrease in the amount of solid.
- Causality Check: The high polarity of the carboxylic acid and hydroxyl groups, combined with the potential for hydrogen bonding, explains its solubility in polar protic solvents like methanol and its limited solubility in water. The fluorinated aromatic ring provides some nonpolar character.

Interrelation of Physical Properties in Drug Development

The physical properties of 5-FSA are not isolated parameters but are interconnected and collectively influence its suitability as a drug candidate or precursor. The following diagram

illustrates these critical relationships.



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